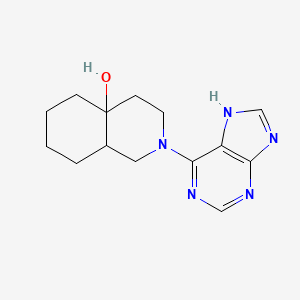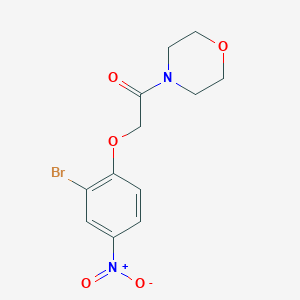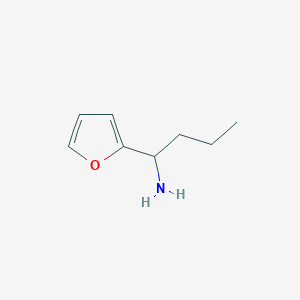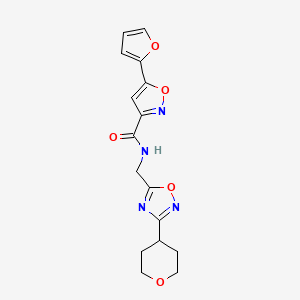
2-(7H-purin-6-yl)octahydroisoquinolin-4a(2H)-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(7H-purin-6-yl)octahydroisoquinolin-4a(2H)-ol is a chemical compound that has been the subject of extensive scientific research in recent years. This compound is a purine derivative and has been found to have a range of biochemical and physiological effects. In
Scientific Research Applications
Pharmacological Importance of Isoquinoline Derivatives
Isoquinoline derivatives have shown significant biological activities, making them potential candidates for treating several life-threatening diseases, including cancer, neurodegenerative disorders, and infectious diseases. The structural modification of these compounds has been a focus for developing more potent drugs. The metal chelation properties of isoquinoline derivatives enhance their potential as therapeutic agents across various diseases (Gupta, Luxami, & Paul, 2021).
Antioxidant Activity and Chemical Analysis
The antioxidant activity of compounds can be assessed through various analytical methods, reflecting their potential therapeutic applications in reducing oxidative stress-related diseases. Techniques such as the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests are critical for understanding the antioxidative properties of chemical compounds, including isoquinoline derivatives (Munteanu & Apetrei, 2021).
Antitumor and DNA Interaction
Certain compounds, like streptonigrin, exhibit antitumor activities through DNA interaction. Streptonigrin's mechanism involves DNA strand scission, enhanced by metal ion complexation. This review highlights the potential of related compounds in rational drug design for improved therapeutic properties and reduced side effects (Harding & Long, 1997).
Therapeutic Applications in Metabolic and Infectious Diseases
Research on natural and synthetic isoquinoline compounds has demonstrated their efficacy against metabolic diseases, such as type 2 diabetes and nonalcoholic fatty liver disease, and infectious diseases, including leishmaniasis. These compounds' broad spectrum of biological activities underscores their importance in drug discovery and development (Danao et al., 2021).
properties
IUPAC Name |
2-(7H-purin-6-yl)-1,3,4,5,6,7,8,8a-octahydroisoquinolin-4a-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N5O/c20-14-4-2-1-3-10(14)7-19(6-5-14)13-11-12(16-8-15-11)17-9-18-13/h8-10,20H,1-7H2,(H,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQXVGOLUHWKTPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CCN(CC2C1)C3=NC=NC4=C3NC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]sulfonyl}morpholine](/img/structure/B2572874.png)
![1,7-Dioxaspiro[4.4]nonan-2-ylmethanol](/img/structure/B2572875.png)

![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-7-methoxy-2H-chromen-2-one](/img/structure/B2572878.png)
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(3-chlorophenyl)methanone](/img/structure/B2572880.png)
![8-(4,6-Dimethylpyrimidin-2-yl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B2572881.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2572882.png)
![1-((1R,5S)-8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)pyrrolidine-2,5-dione](/img/structure/B2572887.png)
![N-{2-hydroxy-2-[5-(thiophen-2-yl)furan-2-yl]ethyl}-4-(trifluoromethoxy)benzamide](/img/structure/B2572889.png)
![N-(1-cyanocyclobutyl)-N-methyl-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B2572890.png)

![[(4-Fluoro-2-nitrophenyl)carbamoyl]methyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2572893.png)

![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2572897.png)